Methyl 2-(benzyloxy)-4,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl benzyloxyacetate, a compound with a similar structure, is a chemical compound used in various chemical reactions . It has a molecular weight of 180.2 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves the Williamson Ether Synthesis, where the alcohol is deprotonated and subsequently reacts with benzyl bromide . Another method involves the use of 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For example, Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Methyl 2-(benzyloxy)-4,5-difluorobenzoate can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, factors such as temperature, solvent, and the presence of a base can affect the reaction .
Safety and Hazards
Properties
IUPAC Name |
methyl 4,5-difluoro-2-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)13(17)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYLZHKHUQKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.